molecular formula C8H11ClIN B2724199 N-Ethyl-2-iodoaniline;hydrochloride CAS No. 2416231-71-3

N-Ethyl-2-iodoaniline;hydrochloride

Cat. No. B2724199
CAS RN: 2416231-71-3
M. Wt: 283.54
InChI Key: WQNXDOPZKIHJEX-UHFFFAOYSA-N
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Description

“N-Ethyl-2-iodoaniline;hydrochloride” is a chemical compound with the molecular formula C8H11ClIN. It is used in various areas of research .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The process includes the Sonogashira reaction of 2-iodoanilines and terminal alkynes, followed by a cyclization reaction . The reaction is promoted by a palladium catalyst and tetrabutylammonium fluoride (TBAF), resulting in the corresponding 2-substituted indoles .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H10IN.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6,10H,2H2,1H3;1H . The molecular weight of the compound is 283.54 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. The Sonogashira reaction and the cyclization reaction are key steps in the synthesis of this compound .


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 283.54 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

N-Ethyl-2-iodoaniline hydrochloride serves as a valuable intermediate in the synthesis of complex molecules. For instance, its use in the synthesis of uracil derivatives shows potent antibacterial activity against Gram-positive bacteria. The synthesis process involves alkylation reactions leading to compounds that inhibit bacterial DNA polymerase IIIC and protect mice from lethal infections (Zhi et al., 2005). Furthermore, N-Ethylmaleimide, a compound related to N-Ethyl-2-iodoaniline, has been utilized for chemical modification of proteins, indicating its versatility in biochemical applications (Smyth et al., 1964).

Biological Applications

The biological activities of derivatives of N-Ethyl-2-iodoaniline hydrochloride extend to various areas. One study explored the synthesis of Schiff and Mannich bases of Isatin derivatives, which could lead to potential therapeutic applications (Bekircan & Bektaş, 2008). Additionally, the in vitro nephrotoxic effects of haloanilines, including N-Ethyl-2-iodoaniline derivatives, were examined, revealing the importance of substituent effects on nephrotoxicity (Hong et al., 2000).

Chemical Interactions and Mechanisms

Research into the molecular interactions involving N-Ethyl-2-iodoaniline derivatives has provided insights into charge-transfer complexes and their spectroscopic properties (El-Gogary et al., 2007). These studies are crucial for understanding the chemical behavior of N-Ethyl-2-iodoaniline derivatives in various solvents and could lead to applications in sensor technology or molecular electronics.

Antiviral and Antitumor Applications

Compounds synthesized from N-Ethyl-2-iodoaniline hydrochloride have also shown promise in antiviral and antitumor applications. For example, derivatives have been identified as potent inhibitors of herpes simplex virus (Field et al., 1983). Additionally, the synthesis of quinols, utilizing iodine aniline derivatives, has led to compounds with selective inhibition of cancer cell lines, highlighting the therapeutic potential of these molecules (McCarroll et al., 2007).

Safety and Hazards

“N-Ethyl-2-iodoaniline;hydrochloride” is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

N-ethyl-2-iodoaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6,10H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUZHEPDQKPJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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